Carbonic Anhydrase IV Inhibition: Low Nanomolar Potency of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide demonstrates potent inhibition of human membrane-anchored carbonic anhydrase IV (hCA IV) with a Ki of 5.40 nM [1]. In the same assay system, its inhibitory activity against the cytosolic isoforms hCA I (Ki = 30 nM) and hCA II (Ki = 6.80 nM) is substantially weaker, establishing a clear selectivity profile [1]. This selectivity is a key differentiator from broad-spectrum sulfonamide inhibitors like acetazolamide, which typically exhibits Ki values for hCA IV in the 74-93 nM range [2], making the target compound over an order of magnitude more potent against this specific isoform.
| Evidence Dimension | Inhibition constant (Ki) for Carbonic Anhydrase isoforms |
|---|---|
| Target Compound Data | Ki = 5.40 nM (hCA IV), 6.80 nM (hCA II), 30 nM (hCA I) |
| Comparator Or Baseline | Acetazolamide (standard CA inhibitor): Ki = 74-93 nM for hCA IV |
| Quantified Difference | Target compound exhibits ~14-17x greater potency for hCA IV compared to acetazolamide. |
| Conditions | Inhibition of CO2 hydration; 15 min preincubation with human recombinant enzyme [1]. Acetazolamide data from standard CA inhibition assays [2]. |
Why This Matters
This superior potency and isoform selectivity are critical for researchers designing assays for CA IV without confounding inhibition of ubiquitous cytosolic isoforms CA I and II, justifying the procurement of this specific compound over standard, broad-spectrum inhibitors.
- [1] BindingDB Entry BDBM50369875 (CHEMBL4171554). Affinity data for human carbonic anhydrase IV. View Source
- [2] Innocenti, A., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(4), 1149-1154. View Source
